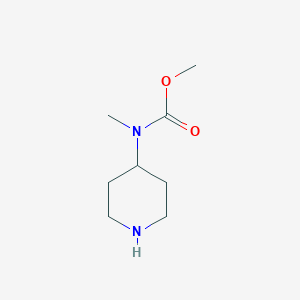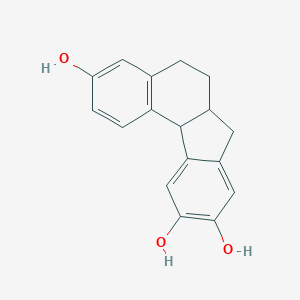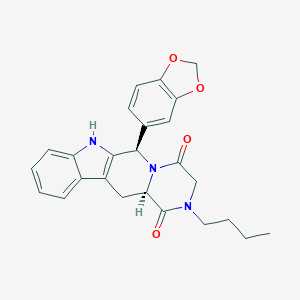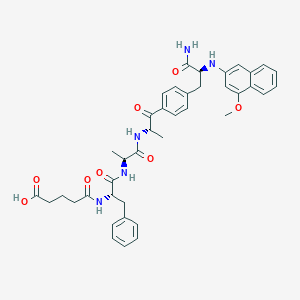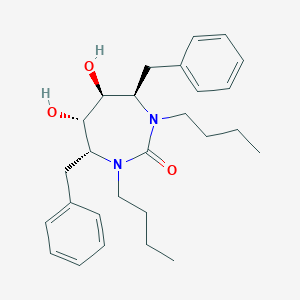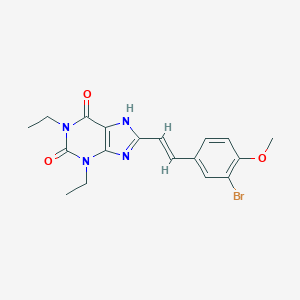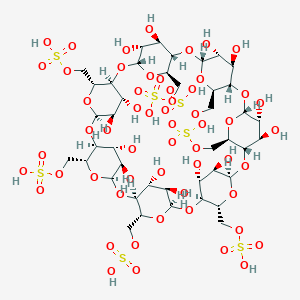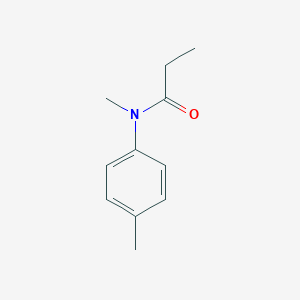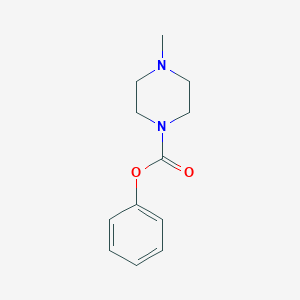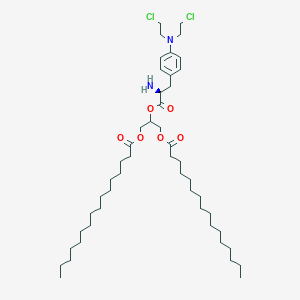![molecular formula C8H7N3O B137457 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone CAS No. 146874-38-6](/img/structure/B137457.png)
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains both nitrogen and carbon atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone involves its ability to bind to and inhibit the activity of certain enzymes. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can result in various biological effects.
Efectos Bioquímicos Y Fisiológicos
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the activity of protein kinases and phosphodiesterases, which can lead to changes in cellular signaling pathways and gene expression. This can result in effects such as cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has advantages and limitations for lab experiments. Its ability to inhibit the activity of certain enzymes can be useful in studying various biological processes. However, its effects may be specific to certain cell types or signaling pathways, which can limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone. One direction is to study its effects on specific signaling pathways and gene expression in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Additionally, further research can be conducted to optimize its synthesis method and improve its efficacy and specificity.
Aplicaciones Científicas De Investigación
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can be useful in studying various biological processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
146874-38-6 |
|---|---|
Nombre del producto |
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-8-6(2-3-9-7)10-4-11-8/h2-4H,1H3,(H,10,11) |
Clave InChI |
WTOOGKIOBGXDDY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1N=CN2 |
SMILES canónico |
CC(=O)C1=NC=CC2=C1N=CN2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




